molecular formula C44H32N4O6S2 B607454 Fimaporfin CAS No. 1443547-43-0

Fimaporfin

Cat. No. B607454
M. Wt: 776.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fimaporfin, also known as TPCS2a, is a potent chlorin-based photosensitizer . It is a photosensitiser drug being developed by PCI Biotech AS for use in novel Photochemical Internalisation (PCI) technology . PCI technology is designed to enhance the effects of other drugs in a site-specific, light-directed manner and is used to re-localise endocytosed molecules from endosomes to cytosol .


Synthesis Analysis

Fimaporfin has been developed by di-imide reduction of disulfonated tetraphenyl porphine (TPPS (2a)) . The synthesized TPCS (2a) contains 3 isomers as shown by HPLC with low (<4%) inter-batch variation with respect to isomer formation, less than 0.5% (w/w) of the starting material TPPS (2a) and absorbs light at 652 nm .


Molecular Structure Analysis

Fimaporfin is an endosomal/lysosomal-localizing photosensitizer . Its chemical formula is C44H32N4O6S2 .


Chemical Reactions Analysis

Light-controlled activation of the photosensitizer leads to reactions with molecular oxygen (O2) and the formation of ROS species, primarily singlet oxygen .

Scientific Research Applications

  • Enhancing Cancer Drug Effects : Fimaporfin is used in Photochemical Internalization (PCI), a technology for light-induced enhancement of the local therapeutic effect of cancer drugs. In a study, PCI with gemcitabine, using fimaporfin, showed promising results in patients with inoperable perihilar cholangiocarcinoma. This approach was well tolerated and resulted in no dose-limiting toxicities, achieving disease control in the majority of evaluable patients (Trojan et al., 2022).

  • Enhancing Vaccine Immune Responses : Another application is in the field of vaccine enhancement. FimaVacc, a vaccine formulated with fimaporfin, was shown to improve MHC class I antigen presentation, resulting in enhanced cytotoxic and helper T-cell responses. A phase I clinical study revealed that fimaVacc safely enhances T-cell responses to HPV peptide vaccination in humans (Selbo et al., 2019).

  • Sonodynamic Therapy : Fimaporfin is also investigated in sonodynamic therapy, an alternative to photodynamic therapy for treating conditions like cancer. A study examined the ultrasonic activation of fimaporfin with the anti-cancer agent bleomycin, termed sonochemical internalization, and found significant inhibition of glioma monolayers' viability (Høgset et al., 2020).

Safety And Hazards

The primary objective of a study was to assess the safety and local tolerance of PCI mediated vaccination, and to identify a safe Fimaporfin dose for later clinical studies .

Future Directions

Fimaporfin has received Orphan Drug Designation in South Korea for combination treatment with gemcitabine in patients with inoperable locally advanced or metastatic bile duct cancer (cholangiocarcinoma) . This suggests that Fimaporfin has potential for further development and application in cancer treatment.

properties

IUPAC Name

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQERPKMNDVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H96N12O18S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fimaporfin

CAS RN

1443547-43-0
Record name Fimaporfin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
93
Citations
P Enzian, R Rahmanzadeh - Pharmaceutics, 2023 - mdpi.com
… We investigate the intracellular delivery of Bleomycin after PCI with the photosensitizer Fimaporfin. A systematic variation of Bleomycin and Fimaporfin concentrations and light …
Number of citations: 9 www.mdpi.com
PK Selbo, S Janetzki, MJP Welters, M Håkerud… - Annals of …, 2019 - Elsevier
Background FimaVacc is a vaccine formulated by the photosensitising compound fimaporfin and a toll-like receptor (TLR) agonist, and is administered intradermally followed by …
Number of citations: 5 www.sciencedirect.com
JJW Wong, S Lorenz, PK Selbo - Biomedicine & Pharmacotherapy, 2022 - Elsevier
The vitamin A metabolite all-trans retinoic acid (ATRA; tretinoin) has anticancer potential. However, lack of clinical success has prevented its approval for solid tumours. Herein, we …
Number of citations: 3 www.sciencedirect.com
M Loof - Cancer Vaccines: Time to Think Differently!, 2021 - books.google.com
Methods: The primary objective of the study was to assess the safety and local tolerance of PCI mediated vaccination, and to identify a safe fimaporfin dose for later clinical studies. A …
Number of citations: 0 books.google.com
J Trojan, A Hoffmeister, B Neu, S Kasper… - The …, 2022 - academic.oup.com
… In this phase I fimaporfin dose-escalation study in patients with inoperable perihilar CCA, we … Most photosensitivity reactions occurred within 30 days of fimaporfin administration, with …
Number of citations: 10 academic.oup.com
T Otterhaug, S Janetzki, MJP Welters… - Frontiers in …, 2021 - frontiersin.org
… In PCI vaccination a mixture of the photosensitizing compound fimaporfin, vaccine antigens, and an adjuvant is administered intradermally followed by illumination of the vaccination site…
Number of citations: 15 www.frontiersin.org
JN Le, SJ Madsen, OA Gederaas… - Clinical Oncology …, 2020 - digitalscholarship.unlv.edu
… We have examined ultrasonic activation of disulfonated tetraphenyl chlorin (fimaporfin) … alone, focused ultrasound activation of fimaporfin together with BLM significantly inhibits the …
Number of citations: 0 digitalscholarship.unlv.edu
JJW Wong, PK Selbo - Journal of Photochemistry and Photobiology B …, 2021 - Elsevier
… it co-localizes with the PCI photosensitizer fimaporfin (TPCS 2a ). Moreover, light-controlled endosomal/lysosomal escape of the anti-PD-L1 antibody and fimaporfin into the cytosol was …
Number of citations: 6 www.sciencedirect.com
T Otterhaug - … , M.. P., Hakerud, M., Nedberg,. G …, 2021 - scholarlypublications …
Methods: The primary objective of the study was to assess the safety and local tolerance of PCI mediated vaccination, and to identify a safe fimaporfin dose for later clinical studies. A …
OA Gederaas, A Sharma, S Mbarak, B Sporsheim… - Molecular …, 2023 - pubs.rsc.org
… Fimaporfin-based PCI has also been shown to enhance the … molecular mechanisms underlying fimaporfin-enhanced BLM … by either single treatment or combined fimaporfin/BLM (BLM …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.